molecular formula C9H12FN B12051600 (R)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride

(R)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride

Cat. No.: B12051600
M. Wt: 153.20 g/mol
InChI Key: OBWHGEIVGSITLV-SSDOTTSWSA-N
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Description

®-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride is a chiral amine compound with a fluorine atom and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One effective method is the use of recombinant Escherichia coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. This biocatalytic process achieves high enantiomeric excess and yield under optimized conditions .

Industrial Production Methods

Industrial production of this compound may involve similar biocatalytic processes, leveraging the efficiency and selectivity of whole-cell catalysis. The integration of surfactants and natural deep eutectic solvents can enhance the catalytic efficiency and product yield, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce primary amines or alcohols.

Scientific Research Applications

®-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride
  • ®-1-(2-Fluoro-3-methylphenyl)ethanamine hydrochloride

Uniqueness

®-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This configuration can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(1R)-1-(3-fluoro-2-methylphenyl)ethanamine

InChI

InChI=1S/C9H12FN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1

InChI Key

OBWHGEIVGSITLV-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=CC=C1F)[C@@H](C)N

Canonical SMILES

CC1=C(C=CC=C1F)C(C)N

Origin of Product

United States

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